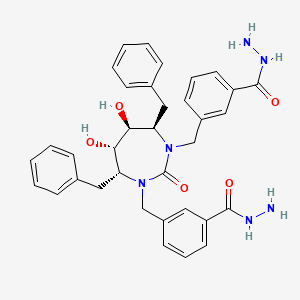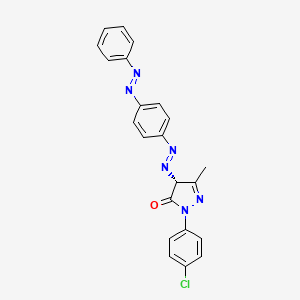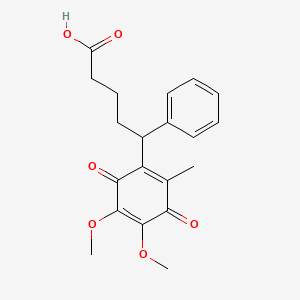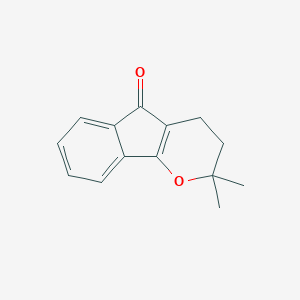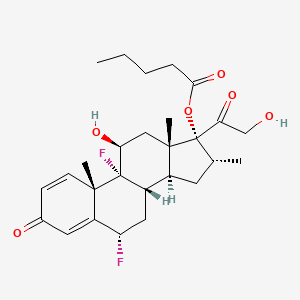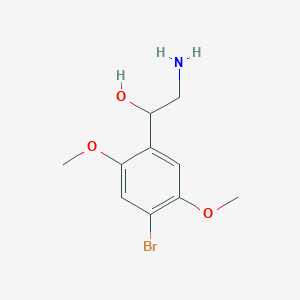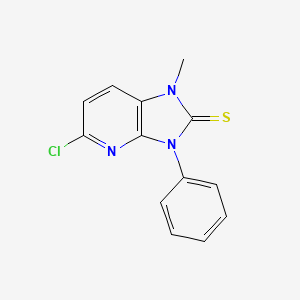
1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 5057962 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Méthodes De Préparation
The synthesis of BRN 5057962 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
BRN 5057962 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one atom or group in the molecule with another.
Common reagents and conditions used in these reactions include Lewis acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
BRN 5057962 has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It acts as a catalyst in certain biochemical reactions.
Medicine: It is being studied for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of BRN 5057962 involves its interaction with specific molecular targets and pathways. For instance, it may act as a catalyst by facilitating the formation or breaking of chemical bonds in a reaction. The exact molecular targets and pathways can vary depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
BRN 5057962 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: This compound has a similar structure and is used in similar applications.
Benzo (B) thiophene derivatives: These compounds share a common core structure and exhibit similar reactivity and properties.
BRN 5057962 stands out due to its specific reactivity and stability, making it particularly valuable in certain applications where other compounds may not perform as well.
Propriétés
Numéro CAS |
89660-25-3 |
|---|---|
Formule moléculaire |
C13H10ClN3S |
Poids moléculaire |
275.76 g/mol |
Nom IUPAC |
5-chloro-1-methyl-3-phenylimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C13H10ClN3S/c1-16-10-7-8-11(14)15-12(10)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
HEEBAJBZRQZWHV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C(C=C2)Cl)N(C1=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


